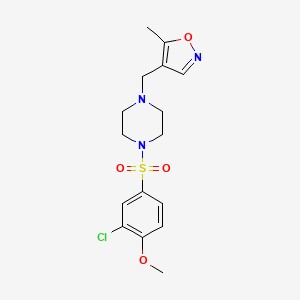

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating new antibacterial agents. In one study, a precursor was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. Furthermore, treatment with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives .

Another approach involved the use of dimethyl sulfoxide (DMSO) and N-iodosuccinimide to promote a regioselective 5-exo-dig oxidative cyclization of yne-tethered ynamides, providing access to functionalized pyrrolidone skeletons. This metal-free method also allowed for the synthesis of spiro-pyrrolidone motifs through intramolecular electrophilic cyclization .

Molecular Structure Analysis

The molecular structure of N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is not directly discussed in the provided papers. However, the studies do mention the synthesis of related sulfonamide derivatives. For instance, N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was investigated, leading to the identification of compounds with selective 5-HT7 receptor antagonism or a multifunctional receptor profile .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives has been a subject of interest. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine resulted in the formation of various heterocycles, including f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives. Additionally, thiazolines and thiazolidinones were synthesized through reactions with halocarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these studies are not extensively detailed. However, the antibacterial activity of the newly synthesized heterocyclic compounds containing a sulfonamido moiety was evaluated, with eight compounds showing high activities . In another study, a series of heterocyclic 4-substituted pyridine-3-sulfonamides were synthesized and investigated as inhibitors of human carbonic anhydrase isozymes, showing a range of inhibitory efficacy .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activities Research into heterocyclic compounds containing a sulfonamido moiety, similar in structure to the chemical , has shown promise in antibacterial applications. For instance, the synthesis of new heterocyclic compounds aiming at antibacterial use demonstrated that some synthesized compounds exhibit high antibacterial activities, suggesting potential application in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013). Another study on sulfonamide-containing 1,5-diarylpyrazole derivatives identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), indicating their potential in inflammatory and arthritis treatments (Penning et al., 1997).

Cancer Research Several studies have explored the role of sulfonamide derivatives in cancer research, revealing that these compounds can exhibit significant anticancer activities. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing properties, showing higher activity than doxorubicin against certain cancer cell lines (Ghorab et al., 2015). This indicates the potential of sulfonamide derivatives in enhancing the efficacy of cancer treatments.

Synthesis and Drug Development The versatility of sulfonamide derivatives in drug development is further demonstrated through various synthesis studies. For example, efficient methods have been developed for synthesizing heterocyclic compounds that incorporate the sulfonamide moiety, opening pathways for the creation of novel drugs with targeted biological activities (Hassan, 2014). Another study presented a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonamides, showcasing the potential for rapid drug development (Tucker, Chenard, & Young, 2015).

Antioxidant Activity Research into pyrazole-based sulfonamide derivatives has shown that these compounds possess significant antimicrobial and antioxidant activities, suggesting their use in the treatment of oxidative stress-related diseases (Badgujar, More, & Meshram, 2017).

Eigenschaften

IUPAC Name |

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-4-27-18(3)22(17(2)24-27)31(29,30)28(20-7-5-6-8-20)16-15-26-14-11-21(25-26)19-9-12-23-13-10-19/h9-14,20H,4-8,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGGZQHXVCZTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-ethyl-3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)

![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)

amino}methyl)benzamide](/img/structure/B3012433.png)